molecular formula C7H4ClN3O B8021933 6-chloro-1H-pyrido[2,3-d]pyrimidin-4-one

6-chloro-1H-pyrido[2,3-d]pyrimidin-4-one

Cat. No.: B8021933
M. Wt: 181.58 g/mol
InChI Key: UPUQNULGZXDJRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloro-1H-pyrido[2,3-d]pyrimidin-4-one (CAS 746671-60-3) is a high-value chemical building block extensively utilized in medicinal chemistry and anticancer research. This compound features a privileged pyrido[2,3-d]pyrimidine scaffold, a bicyclic nitrogen-containing heterocycle that is structurally similar to natural purine bases found in DNA and RNA, enabling it to interact effectively with a variety of biological targets . Its primary research application is as a key synthetic intermediate for the design and development of novel kinase inhibitors . The chloro group at the 6-position serves as a versatile handle for further functionalization via cross-coupling reactions, allowing researchers to create diverse libraries of compounds for structure-activity relationship (SAR) studies . This core structure is integral to compounds targeting critical oncological pathways. It is a recognized pharmacophore in the design of Epidermal Growth Factor Receptor (EGFR) inhibitors, including those active against the resistant mutant form EGFRT790M . Furthermore, derivatives based on this scaffold have demonstrated potent inhibitory activity against other kinases relevant to cancer and immune signaling, such as ZAP-70, a promising target for peripheral T cell lymphoma . Researchers value this compound for its ability to be elaborated into complex, multi-ring systems, such as pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidines and other fused heterocycles, which have shown significant cytotoxic activities and the ability to induce apoptosis in various cancer cell lines, including prostate (PC-3) and lung (A-549) cancers . Molecular Formula: C7H4ClN3O Molecular Weight: 181.58 g/mol SMILES: O=C1C2=CC(Cl)=CN=C2NC=N1 This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

6-chloro-1H-pyrido[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClN3O/c8-4-1-5-6(9-2-4)10-3-11-7(5)12/h1-3H,(H,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPUQNULGZXDJRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1C(=O)N=CN2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C=NC2=C1C(=O)N=CN2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation methods for 6-chloro-1H-pyrido[2,3-d]pyrimidin-4-one are not explicitly detailed in the available literature. Generally, the synthesis of such compounds involves standard organic synthesis techniques, including condensation reactions, cyclization, and functional group modifications. The specific reagents and conditions would depend on the desired chemical structure and functional groups present in the compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented. Typically, industrial synthesis of organic compounds involves large-scale reactions using optimized conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-chloro-1H-pyrido[2,3-d]pyrimidin-4-one, like many organic compounds, can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be used to remove oxygen or add hydrogen atoms.

    Substitution: Functional groups in the compound can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

The specific reagents and conditions for these reactions would depend on the desired transformation. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific functional groups present in this compound and the reaction conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have biological activity that can be explored for potential therapeutic applications.

    Medicine: If the compound exhibits pharmacological properties, it could be investigated as a potential drug candidate.

    Industry: 6-chloro-1H-pyrido[2,3-d]pyrimidin-4-one might be used in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action for 6-chloro-1H-pyrido[2,3-d]pyrimidin-4-one is not well-documented. Generally, the mechanism by which a compound exerts its effects involves interactions with specific molecular targets, such as enzymes, receptors, or nucleic acids. These interactions can modulate biological pathways and result in various physiological effects.

Comparison with Similar Compounds

Structural and Functional Analysis

  • Core Heterocycle Variations: Thieno vs. Pyrazolo vs. Pyrido: The pyrazolo[3,4-d]pyrimidin-4-one scaffold () introduces a five-membered pyrazole ring, altering hydrogen-bonding interactions and metabolic stability . Pyrrolo Derivatives: The pyrrolo[2,3-d]pyrimidin-4-one (KBQ) incorporates a pyrrole ring, which may influence redox properties due to the sulfur substituent .
  • Substituent Effects: Chloro Group: The 6-chloro substituent in the target compound and its pyrazolo analog () likely enhances electrophilicity, facilitating nucleophilic substitutions in drug design. Arylideneamino Groups: In thieno derivatives (4a–h), these groups confer conformational flexibility and enable interactions with serotonin receptors . Carbaldehyde Functionality: The 6-carbaldehyde derivative () serves as a key intermediate for synthesizing antitumor agents, highlighting the versatility of the pyrido-pyrimidine scaffold .

Key Research Findings and Limitations

    Q & A

    Q. What are the established synthetic routes for 6-chloro-1H-pyrido[2,3-d]pyrimidin-4-one, and what are their mechanistic considerations?

    • Methodological Answer : Two primary synthetic strategies are documented:
    • Oxidation of dihydro precursors : Starting from 2-amino-4,6-dimethyl nicotinamide, condensation with substituted aryl aldehydes forms dihydropyrido-pyrimidinones, which are oxidized to yield the target compound .
    • One-pot cyclization : Reacting 2-aminopyridine derivatives with aromatic aldehydes in aqueous potassium phosphate at 100°C facilitates cyclization to form dihydro intermediates, followed by dehydration/oxidation .
    • Key variables : Solvent polarity, oxidizing agents (e.g., air or chemical oxidants), and catalyst selection influence yield and purity.

    Q. Which analytical techniques are most reliable for characterizing this compound?

    • Methodological Answer :
    • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substitution patterns and aromaticity. For example, the deshielded proton at the 6-chloro position typically appears as a singlet near δ 8.5 ppm .
    • X-ray Crystallography : Resolves ambiguities in regiochemistry and hydrogen bonding, as demonstrated for structurally analogous pyrido-pyrimidinones .
    • LCMS/HPLC : Validates purity (>95%) and molecular weight (e.g., [M+H]+ at m/z 224.03) .

    Q. What safety protocols are critical when handling this compound?

    • Methodological Answer :
    • Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles are mandatory to prevent dermal/ocular exposure. Use fume hoods for weighing and reactions .
    • Waste Management : Segregate halogenated waste for professional disposal to avoid environmental contamination .
    • Emergency Measures : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid aqueous rinses to prevent solubility-driven spread .

    Advanced Research Questions

    Q. How can reaction conditions be optimized to improve the yield of this compound?

    • Methodological Answer :
    • Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency compared to water .
    • Catalyst Optimization : Transition metals (e.g., CuI) may accelerate aryl coupling steps in functionalized derivatives .
    • Temperature Gradients : Stepwise heating (80°C → 120°C) reduces side products like hydrolyzed intermediates .

    Q. How should researchers address contradictions in spectral data during structural elucidation?

    • Methodological Answer :
    • Cross-Validation : Combine 1^1H-13^13C HSQC and NOESY to resolve overlapping signals in crowded aromatic regions .
    • Isotopic Labeling : Introduce 15^15N or 2^2H labels to track nitrogen environments in pyrimidine rings .
    • Computational DFT : Simulate NMR chemical shifts to identify discrepancies between experimental and theoretical data .

    Q. What computational approaches predict the reactivity of this compound in medicinal chemistry applications?

    • Methodological Answer :
    • Docking Studies : Model interactions with kinase targets (e.g., EGFR) using PyMOL or AutoDock, leveraging structural analogs like pyrido[4,3-d]pyrimidinones .
    • DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites for functionalization .
    • SAR Modeling : Correlate substituent effects (e.g., chloro vs. fluoro) with bioactivity using QSAR software .

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